2-(7-Methoxynaphthalen-1-yl)acetamide
Overview
Description
“2-(7-Methoxynaphthalen-1-yl)acetamide” is a chemical compound with the CAS Number: 138113-07-2 . It has a molecular weight of 215.25 and is a white to yellow solid . It can be used for the synthesis of the analogs of Melatonin, containing naphthalene moiety instead of indole nucleus, having high affinity for the melatonin receptor .
Synthesis Analysis
The key intermediate of synthetic Agomelatine is (7-methoxyl group-1-naphthyl) acetonitrile . Nineteen analogues of Agomelatine were readily synthesized through structural modification of the acetamide side-chain starting from the key common intermediate 2-(7-methoxynaphthalen-1-yl) ethanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H13NO2 . The InChI code is 1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) .
Chemical Reactions Analysis
The synthesis of “this compound” involves several chemical reactions. For instance, 300kg is dissolved in the 400kg toluene solution, this drips of solution is added in the reaction solution that obtains in the step (1) 25 ℃ of temperature of reaction, stirring reaction 2.0h .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 215.25 g/mol . The storage temperature is 2-8 C .
Scientific Research Applications
Synthesis and Antidepressant Applications
- Antidepressant-like Agents : A study focused on the synthesis of Agomelatine analogues starting from 2-(7-methoxynaphthalen-1-yl) ethanamine, a key intermediate derived from 2-(7-methoxynaphthalen-1-yl) acetonitrile. Certain analogues showed promising antidepressant-like activity in vitro and in vivo, with compound 4a demonstrating significant antidepressant-like effects and low toxicity, indicating its potential as a 'me-better' drug candidate of Agomelatine (Chang et al., 2014).
Chemical Synthesis and Catalysis
- Shape-Selective Zeolite for Acylation : Research on the acylation of 2-methoxynaphthalene with acetic anhydride using a tridirectional 12-member ring pore zeolite ITQ-7 showed better selectivity for certain acetylated products, demonstrating its utility in selective chemical synthesis (Botella et al., 2001).
Analytical Chemistry Applications
- Fluorogenic Labeling for HPLC : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid was used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, showcasing its application in analytical chemistry (Gatti et al., 1990).
Medicinal Chemistry
- Melatoninergic Ligands : A study on the synthesis and binding properties of Agomelatine dimers, linked through methoxy substituents by a polymethylene side chain, found some compounds to be MT1-selective ligands. This research contributes to the development of selective therapeutic agents in medicinal chemistry (Descamps-François et al., 2003).
Catalytic Applications
- O-methylation of 2-naphthol : A study examined the catalytic methylation of 2-naphthol using dimethyl carbonate, with 2-methoxynaphthalene being an important intermediate. This highlights its role in the synthesis of naproxen, a widely used drug (Yadav & Salunke, 2013).
Mechanism of Action
- Serotonin Antagonism : By blocking 5-HT2C receptors, Agomelatine modulates serotonin signaling. This dual action contributes to its antidepressant effects .
- Agomelatine’s impact on circadian rhythms and neurotransmitter release occurs through complex biochemical pathways. It influences noradrenaline, dopamine, and serotonin levels in specific brain regions, such as the frontal cortex .
- Impact on Bioavailability : Food intake reduces its bioavailability, so it’s recommended to take Agomelatine on an empty stomach .
- Agomelatine’s antidepressant effects are attributed to its modulation of circadian rhythms, neurotransmitter release, and sleep patterns. It improves mood and overall well-being in patients with major depressive episodes .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYBVRIYYBHYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569084 | |
Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-07-2 | |
Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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